[2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-YL)ethyl]amine
Description
[2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-YL)ethyl]amine is a synthetic tetrahydroquinoline derivative characterized by a propyl group substituted at the nitrogen atom of the tetrahydroquinoline core and an ethylamine moiety at the 6-position. Tetrahydroquinoline derivatives are often explored for their conformational rigidity and ability to engage in hydrogen bonding, which can enhance target affinity and selectivity. The propyl and ethylamine substituents in this compound likely influence its lipophilicity, solubility, and steric profile, which are critical determinants of bioavailability and metabolic stability .
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethanamine |
InChI |
InChI=1S/C14H22N2/c1-2-9-16-10-3-4-13-11-12(7-8-15)5-6-14(13)16/h5-6,11H,2-4,7-10,15H2,1H3 |
InChI Key |
MFLGZTIMFQMVDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCN |
Origin of Product |
United States |
Preparation Methods
The synthesis of [2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-YL)ethyl]amine typically involves the reaction of 1-propyl-1,2,3,4-tetrahydroquinoline with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve more advanced techniques such as continuous flow synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
[2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-YL)ethyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Scientific Research Applications
[2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-YL)ethyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of [2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-YL)ethyl]amine involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
N-Substituent Diversity: The target compound’s propyl group contrasts with bulkier substituents like 2-(diethylamino)ethyl (compound 47) and heterocyclic moieties (e.g., pyrrolidinylpropyl in compound 49). Smaller alkyl chains (e.g., propyl vs. Electron-donating groups (e.g., dimethylaminoethyl in compound 32) enhance solubility via amine protonation, whereas the target’s simple ethylamine may prioritize passive membrane diffusion .
6-Position Modifications :
- The ethylamine group in the target differs from carboximidamide derivatives (e.g., compound 50, ), which exhibit thiophene rings for π-π stacking. Ethylamine’s primary amine could facilitate hydrogen bonding but lacks the aromatic interactions seen in compound 50 (MS: 357.2) .
Synthesis Strategies: Reduction of ketones with LiAlH₄ (e.g., compound 32 synthesis) is a common method for converting 3,4-dihydroquinolin-2(1H)-ones to tetrahydroquinolines. The target compound would likely require similar reductive steps . Chiral separations (e.g., SFC for compound 35 in ) highlight the importance of stereochemistry in bioactive compounds, though the target’s stereospecific data are unavailable .
Spectral and Molecular Weight Trends
- Molecular Weight : The target’s estimated MW (~248) aligns with simpler alkyl-substituted analogs (e.g., compound 47: 248.2), whereas larger substituents (e.g., compound 49: 360.2) significantly increase MW, impacting pharmacokinetics .
- ¹H NMR Shifts : Aromatic protons in the 6.2–6.6 ppm range are consistent across analogs (e.g., compound 47: δ 6.63–6.32; compound 32: δ 6.37–6.20). The ethylamine’s NH₂ group would likely appear as a broad singlet near δ 1.5–2.5, similar to compound 48a .
Biological Activity
[2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-YL)ethyl]amine is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications based on various research studies.
- Molecular Formula : C₁₄H₂₂N₂
- Molecular Weight : 218.34 g/mol
- CAS Number : 1172239-48-3
Anticancer Activity
Recent studies have indicated that compounds structurally related to [2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-YL)ethyl]amine exhibit significant anticancer properties. For instance:
- VEGFR-2 Inhibition : Some derivatives have been identified as potent inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. In silico docking studies suggest that these compounds can effectively bind to the VEGFR-2 active site, potentially leading to reduced tumor growth and metastasis .
- Cytotoxicity Studies : A related compound demonstrated a cytotoxic concentration (CC₅₀) of 58.4 µM against the HT29 colorectal cancer cell line, which is significantly more potent than standard chemotherapeutics like fluorouracil (CC₅₀ = 381.2 µM) and comparable to cisplatin (CC₅₀ = 47.2 µM) .
The mechanisms through which [2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-YL)ethyl]amine exerts its biological effects include:
- Apoptosis Induction : Some studies suggest that compounds in this class can activate apoptotic pathways in cancer cells by modulating anti-apoptotic proteins and enhancing caspase activity .
- Microtubule Depolymerization : Certain derivatives have shown the ability to disrupt microtubule dynamics, which is critical for cell division. This effect was quantified with IC₅₀ values indicating potent antiproliferative activity .
Table 1: Summary of Biological Activities
| Compound | Activity Type | CC₅₀/IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 3g | Anticancer | 58.4 | VEGFR-2 inhibition |
| 4 | Antiproliferative | <40 | Microtubule depolymerization |
| 32 | Cytotoxic | 2.5 | Apoptosis induction |
Case Study Analysis
- Anticancer Study : A study published in MDPI highlighted the synthesis and evaluation of tetrahydroquinoline derivatives for their anticancer properties. The findings indicated that certain compounds showed IC₅₀ values lower than those of established chemotherapeutics like doxorubicin, suggesting a promising avenue for further development .
- Mechanistic Insights : Research focusing on the interaction between these compounds and cellular pathways revealed that they could effectively inhibit key enzymes involved in cancer cell proliferation and survival. This highlights their potential as therapeutic agents in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
